4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7FN2 |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |
InChI Key |
MBEVMFCZNTVZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CC(=C21)F |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 4 Fluoro 1h,2h,3h Pyrrolo 2,3 B Pyridine Systems
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The 4-fluoro-1H-pyrrolo[2,3-b]pyridine system possesses a unique electronic profile that dictates the regioselectivity of substitution reactions. The pyrrole (B145914) ring is electron-rich, making it susceptible to electrophilic attack, while the pyridine (B92270) ring, further deactivated by the electron-withdrawing fluorine atom, is prone to nucleophilic substitution.
Nitration and Nitrosation of Pyrrolo[2,3-b]pyridines
Electrophilic nitration of the 7-azaindole (B17877) core is expected to occur preferentially on the electron-rich pyrrole moiety. The C3-position is the most nucleophilic carbon and the typical site for electrophilic attack, provided it is unsubstituted. frontiersin.orgaklectures.comyoutube.com For 4-fluoro-1H-pyrrolo[2,3-b]pyridine, the fluorine atom at the 4-position exerts an inductive electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic substitution. Consequently, nitrating agents will selectively target the C3-position. While direct nitration of the 4-fluoro parent compound is not extensively detailed, the synthesis of related structures like 5-bromo-4-chloro-3-nitro-7-azaindole demonstrates that nitration at the C3-position is a viable strategy for functionalizing the pyrrole ring of halogenated 7-azaindoles. acs.org In some cases, N-oxidation of the pyridine nitrogen is employed to direct nitration to the 4-position, followed by removal of the N-oxide. google.com
| Reactant | Reagents & Conditions | Product | Yield |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | HNO₃, H₂SO₄ | 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | N/A |
This table represents a predicted transformation based on the known reactivity of the 7-azaindole scaffold.
Site-Selective Bromination and Iodination
The halogenation of 7-azaindoles is a well-established transformation that shows high regioselectivity for the C3-position of the pyrrole ring. nih.gov This selectivity is driven by the high electron density at this position, which facilitates electrophilic attack by halogenating agents. Studies on various substituted 7-azaindoles, including 4-chloro and 4-bromo derivatives, confirm that iodination and bromination proceed efficiently at C3. acs.org For instance, iodine-catalyzed C3-sulfenylation and selenylation of 4-substituted 7-azaindoles proceed in good to excellent yields, underscoring the inherent reactivity of the C3-position even in the presence of a C4-halogen. acs.orgnih.gov Therefore, it can be confidently predicted that 4-fluoro-1H-pyrrolo[2,3-b]pyridine will undergo site-selective bromination and iodination at the C3-position using standard electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
| Reactant | Reagents & Conditions | Product | Yield | Reference |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | I₂, DMSO, 80 °C | 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | Good | acs.orgnih.gov |
| 1H-pyrrolo[2,3-b]pyridine | NBS, MeCN | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | High | nih.gov |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | NIS, DMF | 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | N/A |
The final entry represents a predicted outcome based on established reactivity patterns.
In addition to electrophilic substitution, the fluorine atom at the C4 position can be displaced via nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this character is enhanced by the fluorine substituent, making the C4 position susceptible to attack by nucleophiles. stackexchange.comquimicaorganica.org This reactivity is exemplified by the successful Buchwald-Hartwig amination of 4-chloro-7-azaindole (B22810) derivatives at the C4 position. nih.gov
Mannich Reactions for C-H Functionalization
The Mannich reaction is a powerful tool for the C-H aminomethylation of electron-rich heterocycles. As a form of electrophilic substitution, the reaction of 7-azaindoles with formaldehyde (B43269) and a secondary amine (the Mannich reagents) is expected to occur at the most nucleophilic C3-position. This functionalization introduces a versatile aminomethyl handle that can be used for further synthetic elaborations. While specific examples detailing the Mannich reaction on 4-fluoro-1H-pyrrolo[2,3-b]pyridine are scarce, the general reactivity pattern of 7-azaindoles strongly supports C3 as the exclusive site of reaction. researchgate.net
| Reactant | Reagents & Conditions | Product |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | CH₂O, Dimethylamine, Acetic Acid | 1-((4-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N,N-dimethylamine |
This table outlines the expected outcome for a standard Mannich reaction on the 4-fluoro-7-azaindole (B18240) core.
Cyclization and Annulation Reactions to Extend the Core Structure
Building upon the core 4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, cyclization and annulation reactions provide pathways to more complex, fused polycyclic systems with potential applications in materials science and medicinal chemistry.
Formation of Fused Polycyclic Systems (e.g., Thieno[2,3-b]pyridines, Pyrazolopyridines)
The synthesis of fused thieno[2,3-b]pyridine (B153569) systems can be achieved by starting from a functionalized 7-azaindole. A key strategy involves the introduction of a sulfur-containing substituent at the C3-position, followed by an intramolecular cyclization. For example, C3-sulfenylated 7-azaindoles can be further diversified to generate benzothiophene-fused 7-azaindole cores. nih.gov This approach involves an initial electrophilic substitution at C3 followed by a cyclization that builds the thiophene (B33073) ring onto the existing pyrrolo[2,3-b]pyridine framework.
| Reactant | Reagents & Conditions | Product | Reference |
| 4-Chloro-3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine | Oxidative Cyclization Conditions | Chloro-substituted Benzothieno[3,2-b]pyrrolo[2,3-b]pyridine | nih.gov |
This transformation illustrates a general strategy for forming thiophene-fused systems from the 7-azaindole core.
Similarly, the construction of a pyrazole (B372694) ring onto the pyrrolo[2,3-b]pyridine nucleus would yield a pyrazolopyridine system. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. Applying this logic, a hypothetical annulation could start with the functionalization of the 4-fluoro-1H-pyrrolo[2,3-b]pyridine core at the C2 and C3 positions to install groups that can react with hydrazine to form the pyrazole ring. For instance, a C3-acyl-C2-ester derivative could undergo condensation with hydrazine to furnish the fused pyrazolopyridine.
Ring Expansion Reactions of Pyrrolo[2,3-b]pyridines
Ring expansion reactions offer a novel strategy to transform the five-membered pyrrole ring of the 7-azaindole system into a six-membered pyridine ring, leading to a naphthyridine-type structure. One modern approach for such a transformation is the insertion of a carbon atom into the pyrrole core. researchgate.net This can be achieved using α-chlorodiazirines as thermal precursors to chlorocarbenes, which then effectively act as carbynyl cation equivalents. This reaction selectively inserts an aryl-substituted carbon atom into the C2-C3 bond of the pyrrole ring, expanding it to a pyridine ring and affording a substituted 1,7-naphthyridine (B1217170) derivative. Applying this methodology to 4-fluoro-1H-pyrrolo[2,3-b]pyridine would provide access to novel 5-fluoro-1,7-naphthyridine (B13058260) scaffolds.
| Reactant | Reagents & Conditions | Product | Reference |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Aryl-substituted α-chlorodiazirine, Na₂CO₃, CH₃CN, 50 °C | Aryl-substituted 5-Fluoro-1,7-naphthyridine | researchgate.net |
This table illustrates a potential ring expansion reaction based on published methods for pyrrole-to-pyridine expansion.
Introduction of Diverse Substituents
The strategic introduction of diverse substituents onto the 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine core, also known as 4-fluoro-7-azaindole, is a key aspect of medicinal chemistry and materials science. This functionalization allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Various methodologies have been developed to introduce a wide array of functional groups at specific positions of the azaindole scaffold.
Formation of Di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes with Aldehydes
The C-3 position of the 7-azaindole nucleus exhibits reactivity analogous to that of indole (B1671886), making it susceptible to electrophilic substitution. One such reaction is the acid-catalyzed condensation with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. This reaction typically involves the electrophilic attack of a protonated aldehyde on two molecules of the 7-azaindole.
While specific studies detailing this reaction with 4-fluoro-7-azaindole are not prevalent, the general mechanism is well-established for the broader 7-azaindole class. The reaction proceeds through the formation of aza-indolylcarbinol as an intermediate, which then reacts with a second molecule of the azaindole to yield the final dimeric product. The presence of the fluorine atom at the C-4 position may influence the electron density of the pyrrole ring and, consequently, the reaction rate and yield. A variety of aldehydes, including both aromatic and aliphatic, can be employed in this synthesis, leading to a diverse library of di-3-(1H-pyrrolo[2,3-b]pyridyl)methane derivatives. rsc.org
Chalcogenation at Specific Positions (e.g., C-3 of 7-Azaindoles)
A versatile strategy for functionalizing 7-azaindoles, including fluoro-substituted analogues, is the direct introduction of chalcogen atoms (sulfur, selenium) at the C-3 position. An efficient, iodine-catalyzed method has been developed for the regioselective C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles. acs.orgnih.gov This approach utilizes readily available thiols, diselenides, potassium thiocyanate, or potassium selenocyanate (B1200272) in the presence of a catalytic amount of iodine in DMSO at elevated temperatures. acs.org
The methodology demonstrates high efficiency and broad substrate scope, accommodating various functional groups on the 7-azaindole ring. For instance, 4-substituted 7-azaindoles, such as those with chloro, bromo, cyano, and morpholino groups, have been successfully chalcogenated at the C-3 position in good to excellent yields. acs.org This suggests that the 4-fluoro derivative would also be a suitable substrate for this transformation. The resulting C-3 chalcogenated 7-azaindoles are valuable intermediates that can be further modified to create more complex molecules, such as benzothiophene-fused 7-azaindole analogs. nih.gov
| 7-Azaindole Substrate (Position 4) | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chloro | 4-Methylthiophenol | 3-((4-Methylphenyl)thio)-4-chloro-1H-pyrrolo[2,3-b]pyridine | 85 |
| 4-Bromo | Thiophenol | 3-(Phenylthio)-4-bromo-1H-pyrrolo[2,3-b]pyridine | 88 |
| 4-Cyano | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-4-cyano-1H-pyrrolo[2,3-b]pyridine | 90 |
| 4-Morpholino | Pyridine-2-thiol | 3-(Pyridin-2-ylthio)-4-morpholino-1H-pyrrolo[2,3-b]pyridine | 92 |
| 4-Chloro | Diphenyl diselenide | 3-(Phenylselanyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine | 94 |
| 4-Bromo | Diphenyl diselenide | 3-(Phenylselanyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | 91 |
| 4-Cyano | Diphenyl diselenide | 3-(Phenylselanyl)-4-cyano-1H-pyrrolo[2,3-b]pyridine | 83 |
| Unsubstituted | Potassium thiocyanate | 3-Thiocyanato-1H-pyrrolo[2,3-b]pyridine | 92 |
Carbonyl and Nitrile Group Chemistry
The introduction and subsequent transformation of carbonyl and nitrile groups on the this compound skeleton provide pathways to a wide range of functionalized derivatives. A key intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, highlights the potential for such chemical modifications. bldpharm.com
The nitrile group is a versatile functional group that can undergo several important transformations. pressbooks.pubchemistrysteps.com
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. pressbooks.publibretexts.org This transformation on 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile would yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a valuable building block for the synthesis of amides and esters. nih.gov
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H). pressbooks.pub
Reactions with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. pressbooks.publibretexts.org
Structure Activity Relationship Sar and Structure Based Design of 4 Fluoro 1h,2h,3h Pyrrolo 2,3 B Pyridine Analogs
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine analogs is fundamentally linked to the inherent properties of the 7-azaindole (B17877) core. This heterocyclic system is a bioisostere of indole (B1671886) and purine, allowing it to mimic these crucial biological motifs. nih.gov A critical feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (via the pyrrole (B145914) N-H) and a hydrogen bond acceptor (via the pyridine (B92270) N7 atom). This dual functionality enables the formation of bidentate hydrogen bonds with the hinge region of many protein kinases, a key interaction for potent inhibition. jst.go.jpjst.go.jpresearchgate.net
The introduction of a fluorine atom at the 4-position further modulates the electronic properties of the ring system, influencing its binding affinity and physicochemical properties. The pyrrolo[2,3-b]pyridine nucleus serves as a rigid scaffold, orienting various substituents in a defined three-dimensional space to interact with specific pockets within a biological target. For instance, in kinase inhibitors, substituents at the C3 and C5 positions are often directed towards the ribose-binding pocket and the solvent-exposed region, respectively, to achieve higher affinity and selectivity. nih.gov The lack of substitution on the pyrrole nitrogen has been noted as being essential for enhanced activity in some series of 7-azaindole inhibitors. nih.govnih.gov
Impact of Substitution Patterns on Potency and Selectivity
The potency and selectivity of this compound analogs can be finely tuned by altering the substitution patterns on the heterocyclic core. The nature and position of these substituents significantly impact the molecule's interaction with its biological target.
Positional Effects of Fluorine on Receptor Binding and Efficacy
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.netebi.ac.uk The position of the fluorine atom is critical and can dramatically alter the biological activity profile. For example, in the development of CDK4/6 inhibitors, the introduction of fluorine atoms onto a related benzimidazole (B57391) scaffold was instrumental in improving selectivity over other kinases like CDK1. chemicalbook.com
While specific SAR data on the positional isomers of fluorine on the this compound core is not extensively detailed in the provided search results, general principles of fluorine substitution suggest that its placement can influence:
Electrostatic Interactions: Fluorine's high electronegativity can alter the charge distribution of the aromatic system, potentially leading to more favorable interactions with polar residues in the binding site. researchgate.net
Conformation: The small size of the fluorine atom allows it to be incorporated with minimal steric hindrance, yet it can significantly influence the preferred conformation of the molecule. ebi.ac.uk
In a study of carbazole-based organic dyes, fluorine substitution led to a redshift in absorption spectra and improved electron injection dynamics, with the ortho-fluoro substituted dye showing the best performance, highlighting the importance of the substituent's position. google.com
Influence of Electron-Donating and Electron-Withdrawing Groups on Activity
The electronic nature of substituents on the this compound scaffold plays a crucial role in modulating biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can affect the electron density of the heterocyclic system, thereby influencing its hydrogen bonding capacity and other non-covalent interactions. acs.org
A computational study on the interaction between 7-azaindole and 2,6-difluorosubstituted pyridines demonstrated that substitution with EDGs (e.g., -NMe₂) at the position para to the pyridine nitrogen weakened the N-H···N hydrogen bond but enhanced the n → π* interaction. acs.org Conversely, EWGs (e.g., -NO₂) had the opposite effect, strengthening the hydrogen bond. acs.org This suggests a delicate balance between different types of interactions that can be tuned by the electronic properties of the substituents.
In a series of pyridine derivatives, it was observed that the presence of EWGs like chloro and bromo groups, particularly at the para position of a phenyl substituent, increased anticancer activity. frontiersin.org In contrast, EDGs like methoxy (B1213986) groups sometimes led to a decrease in activity. frontiersin.orgnih.gov
Table 1: Influence of Substituent Electronic Effects on Biological Activity of Related Heterocyclic Compounds
| Compound Series | Substituent Type | General Effect on Activity | Reference |
| Pyridine Derivatives | Electron-Withdrawing (e.g., -Cl, -Br) | Increased Antiproliferative Activity | frontiersin.org |
| Pyridine Derivatives | Electron-Donating (e.g., -OCH₃) | Decreased Antiproliferative Activity | frontiersin.orgmdpi.com |
| 2-aryl-2-fluoro-cyclopropylamines | Electron-Donating | Increased Tyramine Oxidase Inhibition | nih.gov |
| 2-aryl-2-fluoro-cyclopropylamines | Electron-Withdrawing | Decreased Tyramine Oxidase Inhibition | nih.gov |
Comparative Analysis with Related Heterocyclic Chemotypes in SAR Studies
The this compound (4-fluoro-7-azaindole) scaffold is often compared to other heterocyclic systems in SAR studies to understand the optimal core structure for a given biological target.
Azaindole Isomers: The four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical properties. nih.gov In many kinase inhibitor programs, the 7-azaindole scaffold has been found to be the most prevalent and often the most potent, likely due to its optimal geometry for forming bidentate hydrogen bonds with the kinase hinge region. nih.govebi.ac.uk In some cases, other isomers like 4-, 5-, and 6-azaindoles have shown lower inhibitory activity and selectivity. nih.govmdpi.com
Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): This scaffold is also a well-established kinase inhibitor core. In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a comparative analysis was performed between a pyrrolo[2,3-d]pyrimidine scaffold and the 7-azaindole-based drug Pexidartinib. Docking studies showed a good spatial overlap between the two cores, suggesting that pyrrolo[2,3-d]pyrimidine can effectively mimic the hinge-binding interactions of the 7-azaindole. mdpi.comnih.gov
Indazoles: The indazole core is another important pharmacophore in the design of kinase inhibitors, with several approved drugs featuring this moiety. nih.gov Like 7-azaindole, indazole can act as a hinge-binder. The choice between these scaffolds often depends on the specific kinase target and the desired substituent vectors for exploring other binding pockets.
Benzimidazoles: In the development of CDK inhibitors, a 2-anilino-2,4-pyrimidinyl-benzimidazole scaffold was the initial hit. chemicalbook.com Subsequent SAR studies on this core led to the development of potent inhibitors, demonstrating that benzimidazole can also serve as an effective hinge-binding element. chemicalbook.com
Rational Design Principles for Lead Optimization (e.g., Ligand Efficiency)
The development of potent and selective inhibitors based on the this compound scaffold often relies on rational design and lead optimization strategies. nih.gov A key metric in this process is Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (number of heavy atoms). Maximizing LE is a common goal in early-stage drug discovery.
Key principles for lead optimization include:
Structure-Based Drug Design (SBDD): Utilizing co-crystal structures of lead compounds bound to their target protein allows for the rational design of new analogs with improved interactions. jst.go.jpjst.go.jp This approach was successfully used to develop Vemurafenib from a simple 7-azaindole fragment. jst.go.jpnih.gov
Fragment-Based Drug Discovery (FBDD): Starting with small, low-affinity fragments like the 7-azaindole core and growing them into more potent leads is another effective strategy. nih.gov
Scaffold Hopping: Replacing the core scaffold with a different but structurally related one (e.g., replacing a 7-azaindole with a pyrrolo[2,3-d]pyrimidine) can lead to improved properties while maintaining key binding interactions. mdpi.comnih.gov
Improving Physicochemical Properties: Modifications are often made to improve solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. The introduction of fluorine is a common tactic for this purpose. nih.gov
In the development of fibroblast growth factor receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified with high ligand efficiency, making them appealing lead compounds for further optimization. nih.gov
Structure-Based Design Insights from Co-crystal Structures
X-ray crystallography provides invaluable atomic-level insights into how this compound analogs bind to their target proteins, guiding further design efforts. A systematic analysis of 7-azaindole-based kinase inhibitors in the Protein Data Bank (PDB) has revealed several common binding modes. jst.go.jpchemicalbook.com
The most prevalent is the "normal" binding mode, where the 7-azaindole scaffold forms two canonical hydrogen bonds with the kinase hinge region: the pyrrole N1-H acts as a donor, and the pyridine N7 atom acts as an acceptor. jst.go.jpnih.govchemicalbook.com A "flipped" mode, where the scaffold is rotated 180 degrees, has also been observed. jst.go.jpchemicalbook.com
A prominent example is the co-crystal structure of Pexidartinib (which contains a 5-chloro-7-azaindole core) with the CSF1R kinase domain (PDB ID: 4R7H). pdbj.orgrcsb.org This structure reveals:
The pyrrole N-H and pyridine N7 of the 7-azaindole core form two hydrogen bonds with the backbone of residues in the hinge region. nih.gov
The inhibitor stabilizes the kinase in an autoinhibited, inactive conformation. rcsb.org
Substituents on the 7-azaindole core are positioned to make additional favorable interactions. For instance, a halogen bond between a fluorine group on the ligand and a valine residue in the binding pocket can increase binding affinity. nih.gov
Table 2: Key Interactions of a 7-Azaindole Analog in the CSF1R Kinase Domain (PDB: 4R7H)
| Interacting Ligand Atom/Group | Interacting Protein Residue | Type of Interaction | Reference |
| Pyrrole N-H | Hinge Backbone | Hydrogen Bond (Donor) | nih.gov |
| Pyridine N7 | Hinge Backbone | Hydrogen Bond (Acceptor) | nih.gov |
| Phenyl Ring | W550, F797 | π-π Stacking | nih.gov |
| Fluorine Group | Valine 548 | Halogen Bond | nih.gov |
These structural insights are crucial for understanding the molecular basis of inhibition and for designing next-generation inhibitors with improved potency and selectivity.
Pharmacological Applications and Mechanistic Studies of 4 Fluoro 1h,2h,3h Pyrrolo 2,3 B Pyridine Derivatives
Modulation of Kinase Activity
Derivatives of 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine have been extensively investigated as modulators of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The following sections detail the inhibitory activities of these compounds against specific kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition (FGFR1, FGFR2, FGFR3, FGFR4)
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four tyrosine kinase receptors (FGFR1-4), is critically involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.govnih.gov
One notable compound, 4h , demonstrated potent, pan-FGFR inhibitory activity. nih.govnih.gov The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrolo[2,3-b]pyridine core are crucial for this potent inhibition. Compound 4h exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, showcasing its potent activity against these family members. nih.govnih.gov Its activity against FGFR4 was less pronounced, with an IC50 value of 712 nM. nih.govnih.gov
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data sourced from nih.govnih.gov
Furthermore, research into pyrrolo[2,3-b]pyridine-3-one derivatives has identified novel inhibitors of FGFR4, which is a key oncogenic driver in hepatocellular carcinoma. These findings highlight the versatility of the pyrrolo[2,3-b]pyridine scaffold in targeting different members of the FGFR family.
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition
Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) is a serine/threonine kinase that plays a role in cell survival, proliferation, and ion channel regulation. Elevated SGK-1 activity is associated with certain cancers and fibrotic diseases. Research has identified 7-azaindole (B17877) derivatives as inhibitors of SGK1. nih.gov
Specifically, two hit compounds, Compound 1 and Compound 2 , which are 7-azaindole derivatives, have shown potent SGK1 inhibitory activity with IC50 values in the two-digit nanomolar range. nih.gov For instance, one such derivative, GSK650394 , a 7-azaindole substituted at the C3 and C5 positions, displayed an IC50 value of 13 nM for SGK1. nih.gov The structure-activity and structure-property relationships of these azaindole-based SGK1 inhibitors have been a focus of investigation to understand their therapeutic potential. nih.gov
| Compound | SGK-1 IC50 (nM) |
| GSK650394 | 13 |
Data sourced from nih.gov
Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition
Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of MPS1 is linked to various cancers, making it an attractive therapeutic target. While specific data on this compound derivatives is limited, related pyrrolopyrimidine and pyrazolo[3,4-b]pyridine compounds have been identified as novel MPS1 inhibitors. researchgate.netnih.gov
For example, a representative pyrazolo[3,4-b]pyridine-based compound, Compound 31 , exhibited a strong kinase inhibitory potency against MPS1 with an IC50 value of 2.596 nM. nih.gov This highlights the potential of pyridine-fused pyrrole (B145914) scaffolds in targeting MPS1. Further investigation into the 4-fluoro-7-azaindoline core could yield potent and selective MPS1 inhibitors.
| Compound | MPS1 IC50 (nM) |
| Compound 31 | 2.596 |
Data sourced from nih.gov
Janus Kinase 3 (JAK3) Inhibition and Immunomodulatory Effects
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for cytokine signaling and play a key role in the immune system. JAK3, in particular, is primarily expressed in hematopoietic cells and is a validated target for immunosuppressive therapies. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3. nih.govresearchgate.net
Structure-activity relationship studies revealed that the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly increased JAK3 inhibitory activity. nih.govresearchgate.net One such derivative, Compound 14c , was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net This compound also demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.govresearchgate.net Further optimization led to the discovery of Compound 31 (Astellas) , which exhibited potent JAK3 inhibitory activity and good oral bioavailability. nih.gov
| Compound | Target | Activity |
| Compound 14c | JAK3 | Potent, moderately selective inhibitor |
| Compound 31 (Astellas) | JAK3 | Potent inhibitor with good oral bioavailability |
Data sourced from nih.govnih.govresearchgate.net
Colony Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase Inhibition
The Colony Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of macrophages. Inhibition of CSF1R is a promising strategy in oncology, as tumor-associated macrophages often promote tumor growth and metastasis. During the development of CSF1R inhibitors, a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine containing the 7-azaindole core was synthesized and evaluated. nih.gov
This 7-azaindole analog, Compound 3c , was found to be a decently active CSF1R inhibitor with an IC50 of 3.0 nM. nih.gov However, it was noted to be 20-fold less potent than the corresponding pyrrolopyrimidine reference inhibitor, indicating the importance of the nitrogen placement within the heterocyclic core for optimal CSF1R inhibition. nih.gov
| Compound | CSF1R IC50 (nM) |
| Compound 3c | 3.0 |
Data sourced from nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle, transcription, and other cellular processes. Their dysregulation is a common feature of cancer. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of specific CDKs. nih.govacs.org
One such derivative, Compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. nih.govacs.org CDK8 is a transcriptional regulator implicated in several cancers, including colorectal cancer. This compound was found to indirectly inhibit β-catenin activity by targeting CDK8. nih.govacs.org While not based on the 4-fluoro-7-azaindoline core, related furo[2,3-b]pyridine (B1315467) derivatives have also shown potent inhibition of CDK2. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate exhibited an IC50 of 0.93 µM against CDK2/cyclin A2. nih.gov
| Compound | Target | IC50 |
| Compound 22 | CDK8 | 48.6 nM |
| ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 µM |
Antineoplastic Mechanisms of Action
The anticancer properties of this compound derivatives are multifaceted, involving the disruption of several key pathways essential for tumor growth and survival.
A hallmark of cancer is uncontrolled cell proliferation. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-proliferative and cytostatic effects across a range of human cancer cell lines.
One notable derivative, compound 4h , was found to potently inhibit the proliferation of breast cancer 4T1 cells. dndi.org Similarly, other 7-azaindole derivatives, such as CM01 and CM02 , have been shown to exert cytostatic effects on various carcinoma cell lines, including those of the cervix, kidney, lung, and breast, with GI50 (50% of growth inhibition) values in the sub- or low-micromolar range. nih.gov The anti-proliferative activity of these compounds was observed to be independent of the p53 or K-ras status of the cells. nih.gov
Further studies have highlighted the broad anti-proliferative activity of 7-azaindole derivatives. For instance, a 2,5-disubstituted-7-azaindole compound showed inhibitory activity against a panel of 104 kinases and displayed broad anti-proliferative action against cancer cells such as PC-3 (prostate), Caki-2 (kidney), MDA-MB-231 (breast), and NCI-H1975 (lung). nih.gov Another derivative, a 7-azaindole sulfonamide, also exhibited anti-proliferative activity against various cancer cell lines. nih.gov
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Compound 4h | 4T1 (Breast Cancer) | Inhibition of cell proliferation. | dndi.org |
| CM01 | Various carcinoma cell lines (cervix, kidney, lung, breast) | Potent cytostatic effects with GI50 values in the sub- or low-micromolar range. | nih.gov |
| CM02 | Various carcinoma cell lines (cervix, kidney, lung, breast) | Potent cytostatic effects with GI50 values in the sub- or low-micromolar range. | nih.gov |
| 2,5-disubstituted-7-azaindole | PC-3, Caki-2, MDA-MB-231, NCI-H1975 | Broad anti-proliferative activity. | nih.gov |
The ability to trigger programmed cell death, or apoptosis, is a crucial mechanism for effective anticancer agents. Several derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to induce apoptosis in cancer cells, often as a consequence of cell cycle arrest.
For example, compound 4h was observed to induce apoptosis in breast cancer 4T1 cells. dndi.org The azaindole derivatives CM01 and CM02 were found to promote G2/M cell cycle arrest, a common trigger for apoptosis. nih.gov Further investigation into a series of Meldrum's acid-based 7-azaindole hybrids revealed that compound 6b induced cell cycle arrest at the G2/M phase and subsequently triggered apoptosis, which was confirmed by Hoechst staining and Annexin V-FITC assays. rsc.org
A 7-azaindole analog, designated as compound P1 , was shown to induce apoptosis in human osteosarcoma (HOS) cells in a concentration-dependent manner. rsc.org Flow cytometry analysis confirmed an increased proportion of apoptotic cells following treatment with this compound. rsc.org This induction of apoptosis is a key component of the antitumor efficacy of these compounds.
| Compound | Cancer Cell Line | Mechanism | Reference |
|---|---|---|---|
| Compound 4h | 4T1 (Breast Cancer) | Induction of apoptosis. | dndi.org |
| CM01 / CM02 | Various carcinoma cell lines | Promotion of G2/M cell cycle arrest leading to apoptosis. | nih.gov |
| Compound 6b | HeLa (Cervical Cancer) | Induction of G2/M phase cell cycle arrest and apoptosis. | rsc.org |
| Compound P1 | HOS (Osteosarcoma) | Induction of apoptosis and blocking of the G0/G1 phase. | rsc.org |
The metastatic spread of cancer to distant organs is a major cause of mortality. The ability to inhibit cancer cell migration and invasion is therefore a critical attribute for an antineoplastic agent. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise in this regard.
Specifically, compound 4h was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. dndi.org Furthermore, a number of 7-azaindole derivatives have been reported to inhibit the migration and invasion of glioblastoma cells, which are known for their aggressive and infiltrative nature. nih.gov These findings suggest that this class of compounds can interfere with the molecular machinery that governs cell motility and the degradation of the extracellular matrix, both of which are essential for metastasis.
The antineoplastic effects of this compound derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer cell signaling and structure.
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway, when abnormally activated, plays a pivotal role in the development and progression of various tumors. dndi.org Consequently, targeting FGFRs is an attractive strategy for cancer therapy. dndi.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. dndi.org Among these, compound 4h exhibited potent inhibitory activity against FGFR1-4, with IC50 values of 7, 9, 25, and 712 nM, respectively. dndi.org Similarly, novel 7-azaindole derivatives have been discovered as selective and covalent inhibitors of FGFR4, showing significant antitumor activity in a mouse xenograft model of hepatocellular carcinoma. longdom.org
Colchicine-Binding Site of Tubulin: Microtubules are dynamic cytoskeletal polymers that are essential for cell division, making them a key target for anticancer drugs. Certain azaindole derivatives have been identified as inhibitors of microtubule dynamics. nih.gov These compounds, including CM01 and CM02 , were found to inhibit tubulin polymerization and compete with colchicine (B1669291) for its binding site on tubulin. nih.gov This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov A separate study on 1H-pyrrolo[3,2-c]pyridine derivatives also identified compounds that act as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization and causing G2/M phase cell cycle arrest and apoptosis.
| Target | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| FGFRs (1, 2, 3, 4) | 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., Compound 4h) | Potent inhibition of FGFR kinase activity, blocking downstream signaling pathways involved in cell proliferation and survival. | dndi.org |
| FGFR4 | 7-azaindole derivatives | Selective and covalent inhibition of FGFR4, suppressing proliferation of hepatocellular carcinoma cells. | longdom.org |
| Colchicine-Binding Site of Tubulin | Azaindole derivatives (e.g., CM01, CM02) | Inhibition of tubulin polymerization, disruption of microtubule dynamics, leading to G2/M cell cycle arrest. | nih.gov |
| Colchicine-Binding Site of Tubulin | 1H-pyrrolo[3,2-c]pyridine derivatives | Inhibition of tubulin polymerization, disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. |
Other Investigated Biological Activities
No studies directly investigating the antileishmanial properties of this compound or its direct derivatives were identified in the reviewed literature. However, research on related pyrrolopyridine isomers has shown potential. For instance, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols have demonstrated antileishmanial activity. longdom.org These findings suggest that the broader pyrrolopyridine scaffold may be a promising starting point for the development of novel antileishmanial agents, although specific evaluation of the 4-fluoro-7-azaindole (B18240) core in this context is required.
Anti-Inflammatory and Analgesic Potential (General Pyrrolo[2,3-b]pyridine Derivatives)
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated notable potential as anti-inflammatory and analgesic agents. Research in this area has focused on the synthesis of novel compounds and their subsequent evaluation in various biological assays. A study involving a series of substituted pyrrolo[2,3-b]pyridine derivatives revealed significant anti-inflammatory activity. nih.gov Ten synthesized compounds were evaluated, with six of them showing anti-inflammatory effects comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. The anti-inflammatory activity was observed to increase over time, with the effects lasting for up to four hours after administration of carrageenan, an inflammatory agent. nih.gov
Molecular docking studies have suggested that the anti-inflammatory mechanism of some of these pyrrolo[2,3-b]pyridine derivatives involves the inhibition of cyclo-oxygenase (COX) enzymes, particularly the inducible form, COX-2. nih.gov The binding of these compounds to the COX-2 active site is a key interaction that leads to the reduction of inflammation. For instance, docking results indicated that the aminopyrrolo[2,3-b]pyridine-5-carbonitrile moiety linked with a substituted pyrazole-3-one scaffold showed excellent binding to COX-2. nih.gov
Further research into related pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives has also shown strong analgesic activity in both hot-plate and writhing tests. nih.gov The strongest analgesic effects in the writhing syndrome test were produced by compounds 34a and 34c , with 34c being the most active. nih.gov This compound features an o-methoxyphenyl substituent at the N-4 position of a piperazine (B1678402) ring and a methoxy (B1213986) group at position 2 of the pyridine (B92270) ring. nih.gov These findings highlight the therapeutic potential of the broader pyrrolopyridine class of compounds in managing pain and inflammation. nih.govmdpi.com
Table 1: Anti-Inflammatory Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Scaffold | Key Substituents | Observed Activity | Putative Mechanism |
|---|---|---|---|---|
| 3i | Pyrrolopyridine | Not specified in abstract | Promising in vitro pro-inflammatory cytokine inhibitory activity | COX-2 Inhibition |
| 3l | Pyrrolopyridine | Aminopyrrolo[2,3-b]pyridine-5-carbonitrile linked with a substituted pyrazole-3-one | Promising in vitro pro-inflammatory cytokine inhibitory activity and in vivo anti-inflammatory activity | Excellent binding to COX-2 |
| 34a | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Not specified in abstract | Strong analgesic activity in writhing syndrome test (effective up to 0.78 mg/kg) | Not specified |
| 34c | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | o-methoxyphenyl substituent at N-4 of piperazine; methoxy group at position 2 of pyridine ring | Strongest analgesic activity in writhing syndrome test (effective up to 0.78 mg/kg) | Not specified |
Antimicrobial Efficacy
The pyrrolo[2,3-b]pyridine core and its isomers are recognized as important scaffolds in the development of new antimicrobial agents. The growing issue of bacterial resistance to existing drugs has spurred the search for novel compounds, and pyrrolopyridine derivatives have emerged as a promising area of investigation. mdpi.com Specifically, pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of Escherichia coli, which encourages further exploration of the broader class of pyrrolopyridines for antibacterial properties. mdpi.com
In a high-throughput screening program, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. researchgate.net Among these, two compounds showed significant activity with Minimum Inhibitory Concentration (MIC) values of 1.2 µg/mL and 1.8 µg/mL, respectively, along with a good selectivity index. researchgate.net One of these compounds was tested against several archival strains and exhibited notable activity against Gram-negative bacteria and outstanding activity against Staphylococcus aureus. researchgate.net
Further studies have synthesized and evaluated various related structures. A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were assessed for their in vitro antibacterial activity against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that several of these compounds displayed moderate antibacterial activity against the tested species. japsonline.com Additionally, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have shown moderate activity against Staphylococcus aureus, and one compound also reduced the growth of Candida albicans. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrrolopyridine Derivatives
| Compound Class | Target Organisms | Activity Level | Specific Examples/Notes |
|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | Gram-negative bacteria, S. aureus | High Potency | Two compounds showed MIC values of 1.2 and 1.8 µg/mL. researchgate.net |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate | Several derivatives showed activity. japsonline.com |
| Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate | Several derivatives showed activity. japsonline.com |
| Pyrrolo[3,4-c]pyridine-1,3-diones (Mannich bases) | S. aureus, C. albicans | Moderate | Compound 17a was active against both. nih.gov |
Antiviral Activity (e.g., Enterovirus Inhibition)
The pyrrolo[2,3-b]pyridine scaffold and its related structures have been investigated for their potential as antiviral agents, with notable activity observed against various viruses, including enteroviruses. Viral gastroenteritis, often caused by rotavirus and coxsackievirus, presents a significant global health challenge, prompting the development of new antiviral therapies. nih.gov
In one study, a series of novel pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e] nih.govresearchgate.nettandfonline.comtriazolo[4,3-c]pyrimidine derivatives were synthesized and tested for their antiviral activities against Rotavirus Wa strain and Coxsackievirus B4. nih.gov Several of these compounds exhibited significant antiviral activity. Molecular docking studies suggested that the mechanism of action for these compounds involves the viral polymerase enzymes of these viruses. nih.gov
Research into pyrazolopyridine-containing compounds has also identified potent and broad-spectrum antivirals against Enterovirus D68, A71, and Coxsackievirus B3. nih.gov The antiviral mechanism for these analogs is believed to be the targeting of the conserved viral 2C protein, which is involved in viral RNA replication and other essential functions. nih.gov A structure-activity relationship study was initiated to optimize the antiviral potency and spectrum by modifying various substitutions on the 1H-pyrazolo[3,4,-b]pyridine core. nih.gov It was noted that while pyrazolopyridine and pyrrolopyridine analogs retained activity against both EV-A71 and CV-B3, other heterocyclic ring systems led to a loss of antiviral activity. mdpi.com This suggests that the pyrrolopyridine core is a crucial element for this specific antiviral action. mdpi.com
Table 3: Antiviral Activity of Selected Pyrrolopyridine and Related Derivatives
| Compound Class | Target Virus(es) | Potency (EC50) | Putative Target/Mechanism |
|---|---|---|---|
| Pyrrolo[2,3‑d]pyrimidine derivatives | Rotavirus Wa, Coxsackievirus B4 | Significant activity observed | Inhibition of viral polymerase enzymes |
| Pyrazolopyridine analogs (e.g., 7a ) | Enterovirus A71 (EV-A71) | 8.1 µM | Targeting the viral 2C protein |
| Pyrazolopyridine analogs (e.g., JX040 ) | Enterovirus D68 (EV-D68), Coxsackievirus B3 (CVB3) | 0.1 - 0.2 µM | Targeting the viral 2C protein |
| Pyrrolopyridine analogs | Enterovirus A71 (EV-A71), Coxsackievirus B3 (CVB3) | Active | Not specified, but likely 2C protein |
Analytical Characterization and Computational Approaches for 4 Fluoro 1h,2h,3h Pyrrolo 2,3 B Pyridine
Spectroscopic Techniques for Structure Elucidation
Spectroscopic analysis provides definitive evidence for the covalent structure of a molecule. For 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. While specific spectral data for this compound is not widely published, analysis of its structural analogues, such as other 4-substituted 1H-pyrrolo[2,3-b]pyridines, allows for an accurate prediction of its spectral features. nih.gov
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the aromatic pyridine (B92270) ring and the saturated pyrrolidine (B122466) ring. The protons at C2 and C3 of the pyrrolidine ring would likely appear as triplets in the aliphatic region (approx. 3.0-4.0 ppm), coupled to each other. The aromatic protons at C5 and C6 would resonate further downfield, with their chemical shifts and coupling constants influenced by the fluorine atom at C4. A broad singlet for the N-H proton of the pyrrolidine ring is also anticipated. juniperpublishers.comnih.gov
The ¹³C NMR spectrum provides information on the carbon framework. A key feature would be the carbon atom bonded to fluorine (C4), which would exhibit a large one-bond coupling constant (¹JCF). The aliphatic carbons, C2 and C3, would appear in the upfield region of the spectrum. Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assigning these signals definitively by correlating protons with their directly attached carbons (HSQC) and with carbons separated by two or three bonds (HMBC). beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for a 4-Substituted 1H-pyrrolo[2,3-b]pyridine Scaffold Data based on the analogue 4-chloro-1H-pyrrolo[2,3-b]pyridine and presented for illustrative purposes.
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Notes |
|---|---|---|---|
| 1 (N-H) | ~12.0 (broad s) | - | Exchangeable proton, shift is solvent dependent. |
| 2 | ~3.2 (t) | ~45.0 | Expected aliphatic shift for a 7-azaindoline structure. |
| 3 | ~3.6 (t) | ~25.0 | Expected aliphatic shift for a 7-azaindoline structure. |
| 3a | - | ~120.0 | Bridgehead carbon. |
| 4 | - | ~155.0 (d, ¹JCF ≈ 240 Hz) | Shift influenced by fluorine; large C-F coupling expected. |
| 5 | ~6.8 (d) | ~118.0 (d, ²JCF ≈ 15 Hz) | Coupling to H6 and fluorine. |
| 6 | ~7.9 (d) | ~142.0 (d, ³JCF ≈ 5 Hz) | Coupling to H5. |
| 7a | - | ~148.0 | Bridgehead carbon. |
Mass Spectrometry (MS, HRMS, LCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₇FN₂), the expected exact mass of the molecular ion [M+H]⁺ would be determined using High-Resolution Mass Spectrometry (HRMS). This technique provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. nih.govbeilstein-journals.org
The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI-MS/MS) would be characteristic of the 7-azaindoline core. Common fragmentation pathways for related amine structures involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring. libretexts.org The stable aromatic pyridine ring would be less prone to fragmentation but could lose fragments typical of pyridine derivatives. scirp.org Liquid Chromatography-Mass Spectrometry (LCMS) is routinely used to analyze the purity of synthetic intermediates and final products, providing both retention time and mass-to-charge ratio data. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.govjuniperpublishers.com
Key expected absorptions include a moderate to sharp band in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine in the pyrrolidine ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The stretching vibrations for the C=C and C=N bonds of the pyridine ring are expected in the 1500-1600 cm⁻¹ region. A strong absorption band, typically between 1000-1300 cm⁻¹, would be indicative of the C-F bond stretch. beilstein-journals.org
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C, C=N (Aromatic Ring) | Stretch | 1500 - 1600 |
| C-F (Aryl Fluoride) | Stretch | 1000 - 1300 |
Computational Chemistry in Drug Discovery and Mechanistic Understanding
Computational chemistry provides powerful insights into the properties and potential behavior of molecules, complementing experimental data and guiding the design of new therapeutic agents.
In Silico Assessment of Bioavailability and Activity
In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate molecules. For the 7-azaindole (B17877) class of compounds, computational models are used to assess properties such as aqueous solubility, blood-brain barrier penetration, and adherence to established drug-likeness rules like Lipinski's Rule of Five. humanjournals.comresearchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. alliedacademies.orgrsc.org Molecular docking studies are also performed to predict the binding affinity and orientation of 7-azaindole derivatives within the active site of a biological target, providing a rational basis for their observed or potential activity. alliedacademies.org
Quantum Chemical Calculations for Tautomeric Preferences and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of molecules. For the parent 7-azaindole scaffold, theoretical studies have been used to explore the relative energies of its tautomers (1H- and 7H-forms) and to understand the mechanisms of proton transfer. nih.govelsevierpure.comnih.gov
For this compound, a key area of computational investigation is the conformational preference of the saturated pyrrolidine ring. The strong inductive effect of the fluorine substituent is known to have significant stereoelectronic consequences. nih.gov Drawing parallels with well-studied 4-fluoroprolines, the electronegative fluorine atom is expected to strongly influence the puckering of the five-membered ring. This effect can enforce a specific conformation (e.g., C4-exo or C4-endo pucker) which, in turn, can pre-organize the molecule for optimal interaction with a biological target. nih.gov These calculations provide a deeper understanding of how substitution patterns modulate molecular shape and reactivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques, specifically molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the potential interactions between a ligand, such as a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, and its biological target at an atomic level. These methods provide insights into binding conformations, interaction energies, and the stability of the ligand-receptor complex, which are crucial for structure-based drug design and understanding mechanisms of action.
Molecular docking studies with various derivatives of the core 1H-pyrrolo[2,3-b]pyridine structure have been instrumental in predicting their binding modes within the active sites of several key protein targets. For instance, in studies involving Fibroblast Growth Factor Receptor 1 (FGFR1), a derivative, compound 4h , was docked into the protein's active site. The simulations revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus is capable of forming two critical hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the amine group of alanine (B10760859) (A564) in the hinge region of the receptor. nih.gov Furthermore, a significant π–π stacking interaction was observed between the 3,5-dimethoxyphenyl substituent of 4h and a phenylalanine residue (F489). nih.gov This same substituent also occupied a hydrophobic pocket, forming a hydrogen bond with aspartic acid (D641), thereby anchoring the ligand firmly in the binding site. nih.gov
Similarly, in the context of Traf2 and Nck-interacting kinase (TNIK), a validated target in colorectal cancer, molecular docking was employed to understand the binding mechanisms of substituted 1H-pyrrolo[2,3-b]pyridine derivatives. These in silico analyses helped in identifying favorable interactions and guided the design of new compounds with potentially enhanced inhibitory activity against TNIK.
The stability of such predicted binding modes is often further investigated using molecular dynamics simulations. These simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of the conformational stability and the persistence of key interactions. For example, MD simulations performed on pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, targeting Janus Kinase 1 (JAK1), helped to confirm the stability of the docked conformations and provided insights into the binding free energies. nih.gov The results from these simulations indicated that the designed compounds could form stable complexes with JAK1, with binding being driven primarily by electrostatic and van der Waals interactions. nih.gov
While direct molecular docking and dynamics simulation studies on this compound were not found, the research on analogous structures provides a strong basis for how this specific compound might interact with various protein kinases and other biological targets. The fluorine substitution at the 4-position of the pyrrolopyridine core could potentially influence the electronic properties and lead to specific interactions, such as halogen bonds, which can be explored through these computational methods.
The table below summarizes key interactions identified through molecular docking for a representative 1H-pyrrolo[2,3-b]pyridine derivative with its target protein, illustrating the type of detailed information that can be obtained from such studies.
| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |
| Compound 4h | FGFR1 | E562, A564 | Hydrogen Bond |
| Compound 4h | FGFR1 | F489 | π–π Stacking |
| Compound 4h | FGFR1 | D641 | Hydrogen Bond |
These computational approaches are invaluable in the rational design of novel and potent inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold for various therapeutic targets.
Conclusion and Future Research Directions
Summary of Current Understanding and Research Gaps
Current research has firmly established 4-fluoro-1H-pyrrolo[2,3-b]pyridine as a key component in the design of kinase inhibitors. nih.govresearchgate.net The fluorine atom at the 4-position often enhances binding affinity and modulates physicochemical properties favorably. The 7-azaindole (B17877) nucleus itself is a well-recognized pharmacophore that can form critical hydrogen bond interactions with the hinge region of many kinases, mimicking the adenine (B156593) fragment of ATP. rsc.org
Despite these advances, significant research gaps remain. The vast majority of studies have focused on the aromatic 1H-pyrrolo[2,3-b]pyridine core. The systematic exploration of its reduced forms, such as the 1H,2H,3H-pyrrolo[2,3-b]pyridine (azaindoline) scaffold, is a major underexplored area. The introduction of sp3-hybridized centers would drastically alter the three-dimensional shape, rigidity, and lipophilicity of the molecule, potentially unlocking new biological activities and improving drug-like properties. Furthermore, while functionalization of the 7-azaindole ring at various positions has been explored, there is a continuous need for more efficient and regioselective methods. rsc.org
Potential for Novel Synthetic Methodologies and Chemical Transformations
The synthesis of substituted 7-azaindoles has been a subject of intense research, with methods like the Fischer, Bartoli, and Reissert syntheses being adapted for these heterocyclic systems. rsc.org More recently, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for the functionalization of the 4-fluoro-7-azaindole (B18240) core. researchgate.netnih.gov
Future synthetic endeavors should focus on several key areas. First, the development of practical and scalable methods for the selective reduction of the pyrrole (B145914) ring of 4-fluoro-1H-pyrrolo[2,3-b]pyridine to yield its saturated 1H,2H,3H- (azaindoline) analog is highly desirable. rsc.org Such methods would need to control stereochemistry, providing access to a new dimension of chemical space. Second, there is a persistent need for novel C-H functionalization techniques that can directly introduce substituents onto the scaffold without the need for pre-functionalized starting materials, which would be more atom-economical. rsc.org Finally, the development of one-pot or domino reaction sequences that can rapidly build molecular complexity from simple precursors would accelerate the discovery of new derivatives. rsc.org
Opportunities for Exploring Undiscovered Biological Activities and Therapeutic Niches
The biological activity of 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives has been predominantly investigated in the context of oncology, particularly as inhibitors of protein kinases like FGFR, c-Met, and BRAF. nih.govrsc.org However, the versatility of the azaindole scaffold suggests that its therapeutic potential is much broader.
A significant opportunity lies in exploring the biological activities of the saturated 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine analogs. The increased three-dimensionality of these molecules could lead to enhanced selectivity for specific biological targets and potentially open up entirely new therapeutic niches. For instance, these analogs could be investigated for activity against targets where a specific 3D conformation is crucial for binding, such as in certain enzymes or protein-protein interactions. Furthermore, the parent aromatic scaffold has been found in compounds targeting a wide array of diseases, including viral infections, inflammation, and neurodegenerative disorders. nih.gov A systematic screening of both aromatic and saturated 4-fluoro-pyrrolopyridine libraries against a diverse range of biological targets could uncover novel therapeutic applications beyond kinase inhibition.
Advancements in Computational Design and Predictive Modeling for this compound Analogs
Computational chemistry and molecular modeling have become integral to the drug discovery process involving azaindole derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been successfully used to guide the design and optimization of new inhibitors. nih.gov For example, docking studies have helped elucidate the binding modes of 7-azaindole-based inhibitors with their target kinases, providing a rational basis for further structural modifications. ijper.org
Future advancements in this area hold immense promise. The development of more accurate predictive models for the ADME (absorption, distribution, metabolism, and excretion) properties of 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives could help in the early-stage identification of candidates with favorable pharmacokinetic profiles. Furthermore, as synthetic routes to the saturated 1H,2H,3H-analogs are developed, computational tools will be essential for exploring their conformational landscapes and predicting their binding affinities for various targets. Molecular dynamics simulations could provide insights into the dynamic behavior of these flexible molecules within protein binding sites, offering a deeper understanding of the structure-activity relationships and guiding the design of next-generation therapeutic agents with improved efficacy and selectivity. nih.gov
Q & A
Q. What are the primary synthetic routes for 4-fluoro-1H-pyrrolo[2,3-b]pyridine?
Two key methods are described:
- Balz-Schiemann Reaction : Starting from 1H-pyrrolo[2,3-b]pyridine N-oxide, diazotization followed by fluorination yields the target compound.
- Lithium-Halogen Exchange : Regioselective fluorination is achieved via halogen-lithium exchange, offering control over substitution patterns .
- Selectfluor®-Mediated Fluorination : Direct fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine using Selectfluor® in acetonitrile/ethanol at 70°C (29% yield) .
Q. How are structural modifications introduced at the C3/C4 positions of the pyrrolo[2,3-b]pyridine core?
- Electrophilic Halogenation : Use N-halosuccinimides (NXS) or Selectfluor® to introduce Cl, Br, I, or F at C3/C4 .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with 3-iodo derivatives enable introduction of aryl/alkyl groups (e.g., cyclohexyl or ethyl substituents) .
- Nitration/Azidation : Nitric acid under acidic conditions introduces nitro groups (e.g., 3-nitro-4-amino derivatives), while azidation with NaN3/NH4Cl precedes Staudinger reduction for amine functionality .
Q. What analytical techniques are critical for characterizing fluorinated pyrrolo[2,3-b]pyridine derivatives?
- NMR Spectroscopy : , , and -NMR confirm regiochemistry and fluorine incorporation (e.g., δ = -172.74 ppm for C3-F in DMSO-d6) .
- HRMS : Validates molecular ion peaks (e.g., [M+H] for 4-chloro-3-fluoro derivative: calc. 171.0120, found 171.0123) .
- X-ray Crystallography : Resolves ambiguities in substitution patterns, particularly for glycosylated derivatives .
Q. What are common functionalization strategies for ribose-conjugated derivatives?
- Glycosylation : Ribofuranose attachment via Vorbrüggen conditions, followed by deprotection (e.g., 7N NH/MeOH) to yield deoxyribonucleosides .
- Post-Glycosylation Modifications : Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) on iodinated nucleosides introduces diverse substituents .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize biological activity in pyrrolo[2,3-b]pyridine derivatives?
- BTK Inhibitors : Substituents at C3 (e.g., phenylethynyl groups) enhance potency, with IC <10 nM observed for compounds like 3n and 3s. Electron-withdrawing groups (e.g., 4-fluorophenyl) improve kinase binding .
- Antitrypanosomal Agents : C4-azido and ribose modifications (e.g., 2’-deoxy-β-D-ribofuranosyl) increase uptake in T. cruzi models. Table 2 in highlights EC values (e.g., 0.5 µM for compound 16) .
Q. What in vivo models validate the therapeutic potential of 4-fluoro-pyrrolo[2,3-b]pyridine derivatives?
- Chagas Disease : Acute mouse models show reduced parasitemia with C4-modified nucleosides (e.g., 62% reduction for compound 25 at 25 mg/kg) .
- Cancer : Xenograft models demonstrate efficacy of B-RAF inhibitors (e.g., FDA-approved derivatives) targeting V600E mutations .
Q. How does fluorination impact pharmacokinetic properties and target engagement?
- Metabolic Stability : Fluorine at C4 reduces oxidative metabolism in microsomal assays, extending half-life compared to non-fluorinated analogues .
- Target Binding : -NMR studies reveal fluorine’s role in stabilizing hydrophobic interactions with kinase ATP pockets (e.g., BTK) .
Q. What challenges arise in multi-step synthesis of glycosylated derivatives?
- Regioselectivity : Competing reactions during glycosylation require protecting group strategies (e.g., TMS for C3-iodo intermediates) .
- Purification : Silica chromatography often yields low recovery (e.g., 22% for compound 25), necessitating orthogonal methods like HPLC .
Q. How are computational methods integrated into inhibitor design?
Q. What strategies address low yields in fluorination/nitration reactions?
- Solvent Optimization : Acetic acid improves Selectfluor®-mediated fluorination efficiency compared to acetonitrile .
- Stepwise Nitration : Controlled HNO addition at 0°C minimizes decomposition during nitro group introduction (e.g., 43% yield for 3-nitro-4-amino derivative) .
Methodological Considerations
Q. Q. How are contradictions in biological data resolved (e.g., varying IC values across studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
